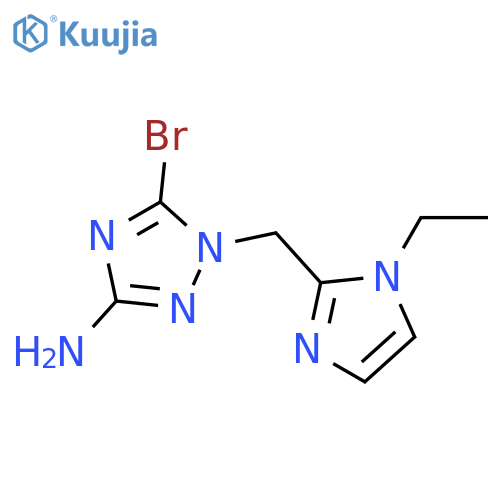Cas no 2138011-87-5 (5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine)

2138011-87-5 structure
商品名:5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine
5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine
- EN300-1110339
- 5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 2138011-87-5
-
- インチ: 1S/C8H11BrN6/c1-2-14-4-3-11-6(14)5-15-7(9)12-8(10)13-15/h3-4H,2,5H2,1H3,(H2,10,13)
- InChIKey: IXZULUURKJRUBG-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(N)=NN1CC1=NC=CN1CC
計算された属性
- せいみつぶんしりょう: 270.02286g/mol
- どういたいしつりょう: 270.02286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 74.6Ų
5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110339-0.5g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1110339-0.25g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1110339-10.0g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 10g |
$6450.0 | 2023-05-25 | ||
| Enamine | EN300-1110339-0.1g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1110339-5.0g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 5g |
$4349.0 | 2023-05-25 | ||
| Enamine | EN300-1110339-2.5g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1110339-0.05g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1110339-1.0g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 1g |
$1500.0 | 2023-05-25 | ||
| Enamine | EN300-1110339-1g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1110339-10g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 10g |
$5159.0 | 2023-10-27 |
5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
2138011-87-5 (5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
